molecular formula C8H9NO2 B196280 2-Phenylglycine CAS No. 2835-06-5

2-Phenylglycine

Cat. No. B196280
CAS RN: 2835-06-5
M. Wt: 151.16 g/mol
InChI Key: ZGUNAGUHMKGQNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenylglycine is an organic compound with the formula C6H5CH(NH2)CO2H. It is a non-proteinogenic alpha amino acid related to alanine, but with a phenyl group in place of the methyl group . It is a white solid and exhibits some biological activity .


Synthesis Analysis

2-Phenylglycine can be prepared from benzaldehyde by amino cyanation (Strecker synthesis). It can also be prepared from glyoxal and by reductive amination of phenylglyoxylic acid . An improved L-phenylglycine synthesis pathway was built in Escherichia coli resulting in 0.23 mM L-phg production from 10 mM L-phenylalanine .


Molecular Structure Analysis

The molecular formula of 2-Phenylglycine is C8H9NO2 . The 3D structure of 2-Phenylglycine can be viewed using Java or Javascript .


Chemical Reactions Analysis

The ester methyl α‐phenylglycinate is used to convert carboxylic acids into homologated unsaturated ketones. These reactions proceed via cyclization of phenylglycinamides to oxazolones, which can be reductively cleaved with chromous reagents .


Physical And Chemical Properties Analysis

2-Phenylglycine is a white solid . It has a molecular weight of 151.1626 .

Scientific Research Applications

  • Potential as a Medical Agent : Phg shows potential applications as a medical agent involved in alkali ions transport in biological and medical systems, as studied in potassium dl-phenylglycinate (Ilczyszyn et al., 2009).

  • Occurrence in Peptide Natural Products : Phg-type amino acids occur in a variety of peptide natural products, including glycopeptide antibiotics and biologically active linear and cyclic peptides. Its biosynthesis and incorporation into phenylglycine are of significance in medicinal chemistry (Al Toma et al., 2015).

  • Synthetic Accessibility in Medicinal Chemistry : The synthesis of Phg-containing peptides, important in medicinal chemistry, is explored with a focus on minimizing epimerization during solid-phase peptide synthesis (Liang et al., 2017).

  • Fermentative Production for Industrial Use : Genetic engineering approaches have been used for fermentative production of Phg, highlighting its industrial importance as a precursor for semi-synthetic β-lactam antibiotics (Moosmann et al., 2020).

  • Metabolic Engineering for D-Phg Production : Metabolic engineering in E. coli has been applied to produce D-Phg, a valuable building block for semi-synthetic penicillins and cephalosporins (Müller et al., 2006).

  • Use in Photoinitiation and Material Science : N-Phenylglycine has been investigated for its photoinitiation ability under near-UV light, demonstrating potential applications in material science and photopolymerization (Zhang et al., 2018).

  • Application in Biocatalysis : The enzyme D-phenylglycine aminotransferase has been characterized for its specific activity and potential application in the synthesis of D-Phg, showcasing its biocatalytic importance (Wiyakrutta & Meevootisom, 1997).

  • Biotechnological Applications : The electrochemical properties of phenylglycine derivatives have been explored, revealing their potential in supercapacitor applications (Kowsari et al., 2019).

Safety And Hazards

2-Phenylglycine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research into therapeutic peptides, including 2-Phenylglycine, has made great progress in the last decade thanks to new production, modification, and analytic technologies . The development of peptide drugs has thus become one of the hottest topics in pharmaceutical research .

properties

IUPAC Name

2-amino-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUNAGUHMKGQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862455
Record name DL-Phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Phenylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

115 mg/mL at 100 °C
Record name 2-Phenylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Amino-2-phenylacetic acid

CAS RN

2835-06-5, 2935-35-5, 69-91-0
Record name DL-Phenylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2835-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Phenylgycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Phenylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206293
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32070
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name DL-Phenylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Phenylglycine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzeneacetic acid, .alpha.-amino-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DL-Phenylglycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70862455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-α-phenylglycine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHENYLGLYCINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96S7ZZ1KHE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Phenylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

290 °C
Record name 2-Phenylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002210
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylglycine
Reactant of Route 2
2-Phenylglycine
Reactant of Route 3
2-Phenylglycine
Reactant of Route 4
2-Phenylglycine
Reactant of Route 5
2-Phenylglycine
Reactant of Route 6
2-Phenylglycine

Citations

For This Compound
1,010
Citations
Y Zhao, J Qiu, S Hu, H Huang, H He… - Journal of Chemical & …, 2021 - ACS Publications
… The mole fraction solubility data of N-carboxyphenoxy- L -2-phenylglycine in 11 neat solvents (… The solubility data of N-carboxyphenoxy- L -2-phenylglycine were correlated by using the …
Number of citations: 7 pubs.acs.org
HL van Maanen, JTBH Jastrzebski, J Verweij… - Tetrahedron …, 1993 - Elsevier
… with the Z&l2 complex of N-betuylidene-2-phenylglycine methyl ester in THF at -70 ‘C. After … In this report, we demonstrate the use of (R)-2-phenylglycine as the chiral auxilii in the ester …
Number of citations: 18 www.sciencedirect.com
N Engel, B Kübel, W Steglich - … Chemie International Edition in …, 1977 - Wiley Online Library
… [c] Prepared from the dicyclohexylammonium salt of N-acyl-2-phenylglycine instead of (3) and 3,3-dimethylallyl bromide instead of (4) in THF (6 h reflux). [d] Bisoxazolinone. [e] Prepared …
Number of citations: 42 onlinelibrary.wiley.com
R Billings, HR Sullivan - Journal of Labelled Compounds, 1967 - Wiley Online Library
… The synthesis of the racemic 2-phenylglycine-1 J4C was … of the enantiomorphs of racemic 2-phenylglycine-1 -14C proved … of a small quantity of racemic 2-phenylglycine-l-14C was that …
N Kawahara, Y Asano - ChemCatChem, 2018 - Wiley Online Library
… of 2-phenylglycinonitrile (2PGN) to 2-phenylglycine (2PG) was utilized in the hydrolysis of … The method was also utilized for the synthesis of (R)-2-phenylglycine amide ((R)-2PGNH 2 ) …
S Takenaka, Y Honma, K Yoshida, K Yoshida - Biotechnology letters, 2013 - Springer
… The demand for d-2-phenylglycine used to synthesize … the l-form of racemic d,l-2-phenylglycine to (2S)-2-acetylamide-2-… in 99 % pure d-2-phenylglycine remaining in the culture. The …
Number of citations: 4 link.springer.com
C Zhao, H Zhang, X Chen, D Song, K Chen… - Arabian Journal of …, 2023 - Elsevier
… In this work, a series of novel 2-phenylglycine derivatives containing 1,3,4-oxadiazole, acylhydrazone and sulfonamide fragments were designed and synthesized to construct a new …
Number of citations: 0 www.sciencedirect.com
T Shiraiwa, S Sakata, K Fujishima… - Bulletin of the Chemical …, 1991 - journal.csj.jp
An asymmetric transformation of (RS)-2-phenylglycine [(RS)-Phg] was carried out via formation of a salt with (1S)-10-camphorsulfonic acid [(S)-CS] in acetic acid, propanoic acid, or …
Number of citations: 18 www.journal.csj.jp
H Zhang, C Zhao, H Zheng, X Chen… - Chemistry & …, 2023 - Wiley Online Library
… In summary, a series of novel 2-phenylglycine derivatives containing 1,3,4-oxadiazole-2-… These studies demonstrated that this series of 177 novel 2-phenylglycine derivatives exhibited …
Number of citations: 1 onlinelibrary.wiley.com
K Maeda, RA Miller, RH Szumigala Jr, A Shafiee… - Tetrahedron letters, 2005 - Elsevier
… of N-sulfonyl-2-allyl-2-phenylglycine methyl ester (11) was … prepared from the racemic 2-phenylglycine using a classical … from racemic 2-phenylglycine methyl ester hydrochloride (3). …
Number of citations: 30 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.